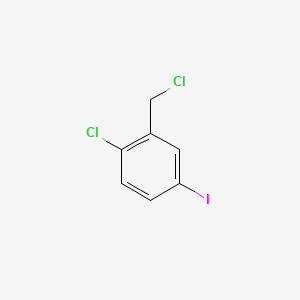

2-Chloro-5-iodobenzyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-(chloromethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZTINTXWCTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Chloro-5-iodobenzyl chloride CAS number and structure

CAS Number: 1261671-12-8 Document Type: Technical Guide & Synthetic Protocol Version: 2.1 (Scientific Reference)

Executive Summary

2-Chloro-5-iodobenzyl chloride (CAS 1261671-12-8) is a high-value trisubstituted aromatic intermediate utilized primarily in the synthesis of SGLT2 inhibitors and complex kinase inhibitors.[1] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct "handles" (benzylic chloride, aryl iodide, and aryl chloride) that allow for sequential, chemoselective functionalization.

This guide provides a definitive technical breakdown of the molecule, focusing on its synthesis from stable precursors, its specific reactivity hierarchy in palladium-catalyzed cross-couplings, and handling protocols required for its use in GMP environments.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The molecule is defined by a 1,2,4-substitution pattern on the benzene ring. The benzylic chloride serves as the primary electrophile, while the iodine atom provides a site for facile oxidative addition by transition metals.

| Property | Specification |

| IUPAC Name | 1-(Chloromethyl)-2-chloro-5-iodobenzene |

| Common Name | 2-Chloro-5-iodobenzyl chloride |

| CAS Number | 1261671-12-8 |

| Molecular Formula | C₇H₅Cl₂I |

| Molecular Weight | 286.92 g/mol |

| SMILES | ClCc1cc(I)ccc1Cl |

| Appearance | Off-white to pale yellow crystalline solid or semi-solid |

| Melting Point | 29–33 °C (Low melting solid) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with nucleophilic solvents |

| Key Precursor | 2-Chloro-5-iodobenzyl alcohol (CAS 1035155-69-1) |

Synthetic Access & Methodology

Direct halogenation of 2-chloro-5-iodotoluene is possible but often suffers from poor regioselectivity (over-chlorination). The preferred "Senior Scientist" route—prioritizing yield and purity—proceeds via the reduction of the commercially stable acid to the alcohol, followed by deoxyhalogenation.

Validated Synthetic Pathway

The synthesis is a two-step sequence starting from 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5).

-

Reduction: Chemoselective reduction of the carboxylic acid to the benzyl alcohol using Borane-THF or NaBH₄/BF₃·Et₂O.

-

Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl₂).

Figure 1: Validated synthetic route from stable acid precursor to the target benzyl chloride.

Detailed Experimental Protocol (Step 2: Chlorination)

Note: This protocol assumes the starting material is 2-Chloro-5-iodobenzyl alcohol.

Reagents:

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM) [Anhydrous]

-

Catalytic DMF (0.05 eq)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-5-iodobenzyl alcohol in anhydrous DCM (5 mL/mmol).

-

Activation: Add catalytic DMF (1-2 drops). Cool the solution to 0°C.

-

Addition: Dropwise add SOCl₂ over 20 minutes. The reaction will evolve HCl and SO₂ gas (scrubber required).

-

Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (40°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure.

-

Purification: The residue is usually pure enough for use. If necessary, pass through a short pad of silica gel using Hexanes/DCM (1:1) to remove trace acid impurities.

Chemoselectivity & Orthogonal Reactivity

The value of 2-Chloro-5-iodobenzyl chloride lies in its ability to undergo sequential reactions without protecting groups. The reactivity hierarchy is strictly defined:

-

Benzylic Chloride (Rank 1): Most reactive. Undergoes SN2 substitution with amines, phenols, or thiols at Room Temperature.

-

Aryl Iodide (Rank 2): Intermediate reactivity. Undergoes Pd-catalyzed oxidative addition (Suzuki, Sonogashira) at 60–80°C.

-

Aryl Chloride (Rank 3): Least reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines) and high temperatures (>100°C) to activate.

Figure 2: Orthogonal reactivity map demonstrating the sequence of functionalization.

Application in Drug Discovery (SGLT2 Class)

This scaffold is a structural analog to the linkers used in gliflozin-class drugs (e.g., Empagliflozin). The benzylic position often links the sugar moiety (or a proximal phenyl ring) to the distal aryl ring, while the iodine allows for the attachment of the distal aromatic system via Suzuki coupling.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Corrosive (Skin/Eye): Benzyl chlorides are potent lachrymators and alkylating agents.

-

Sensitizer: Potential to cause allergic skin reactions.

Handling Protocols:

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

Decontamination: Spills should be treated with 10% aqueous ammonium hydroxide or ethanolamine to quench the alkylating potential before cleanup.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol and HCl).

References

-

Chemical Identity & CAS Verification

-

Precursor Data (Acid & Alcohol)

-

Synthetic Methodology (General Benzyl Chlorination)

-

Continuous conversion of alcohols to chlorides.[11] Eindhoven University of Technology. Retrieved from

-

Sources

- 1. 1261671-12-8 | 2-氯-5-碘苄基氯 - 奥利司有限公司 [aromsyn.com]

- 2. 2-Chloro-5-iodobenzyl alcohol | C7H6ClIO | CID 67153943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1035155-69-1 | Alcool 2-cloro-5-iodobenzilico - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 2-Chloro-5-iodobenzyl alcohol | 1035155-69-1 [sigmaaldrich.com]

- 5. (2-Chloro-5-iodophenyl)methanol CAS#: 1035155-69-1 [amp.chemicalbook.com]

- 6. 2-Chloro-5-iodobenzyl chloride - CAS:1261671-12-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. 5-Bromo-3-chloro-2-fluorobenzotrifluoride, 4-Bromo-2,6-difluorobenzotrifluoride, 4-Bromo-2-iodobenzotrifluoride, Products Catalog [chinachemnet.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cacheby.com [cacheby.com]

- 10. 1035155-69-1 | 2-Chloro-5-iodobenzyl alcohol - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. research.tue.nl [research.tue.nl]

2-Chloro-5-iodobenzyl chloride as a building block in organic synthesis

Technical Deep Dive: 2-Chloro-5-iodobenzyl chloride

Executive Summary: The Orthogonal Scaffold

In the landscape of modern medicinal chemistry, 2-Chloro-5-iodobenzyl chloride (CAS: 135034-10-5) represents a "privileged intermediate." Its value lies not merely in its structure, but in its orthogonal reactivity profile . It possesses three distinct reactive sites—an electrophilic benzyl chloride, a labile aryl iodide, and a steric aryl chloride—that allow chemists to assemble complex diarylmethane scaffolds with high regiocontrol.

This guide details the synthesis, handling, and application of this building block, specifically focusing on its critical role in the manufacture of SGLT2 inhibitors (e.g., Empagliflozin), where it serves as the linchpin connecting the aglycone pharmacophore to the sugar moiety.

Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand the hierarchy of its reactive sites.

| Position | Functional Group | Reactivity Mode | Activation Condition |

| Benzylic | Electrophile ( | Reacts with nucleophiles (phenols, amines) or undergoes Friedel-Crafts alkylation (with Lewis Acids). | |

| C-5 | Metallation Handle | Highly reactive to Lithium-Halogen exchange ( | |

| C-2 | Steric/Electronic Modulator | Generally inert under standard alkylation/lithiation conditions; provides ortho-direction and metabolic stability. |

Diagram 1: Orthogonal Reactivity Map

This diagram illustrates the divergent synthetic pathways accessible from the core molecule.

Caption: The benzyl chloride enables scaffold assembly (red), while the aryl iodide remains dormant until activated for sugar coupling (yellow).

Synthesis of the Building Block

High-purity 2-Chloro-5-iodobenzyl chloride is rarely bought in bulk for early-phase scale-up due to stability concerns; it is often synthesized in situ or fresh from the stable precursor 2-chloro-5-iodobenzoic acid .

Optimized Protocol: Acid to Benzyl Chloride

Objective: Convert 2-chloro-5-iodobenzoic acid to 2-chloro-5-iodobenzyl chloride via the alcohol intermediate.

Reagents:

-

Precursor: 2-Chloro-5-iodobenzoic acid (CAS: 19094-56-5)[1]

-

Reducing Agent: Sodium Borohydride (

) with Zinc Chloride ( -

Chlorinating Agent: Thionyl Chloride (

) or Mesyl Chloride (

Step-by-Step Methodology:

-

Reduction (Carboxylic Acid

Alcohol):-

Dissolve 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous THF under

. -

Cool to 0°C. Add

(2.5 eq) portion-wise. -

Add

or -

Stir at RT for 4–6 hours. Monitor by TLC/HPLC for disappearance of acid.

-

Quench: Carefully add MeOH, then aqueous HCl. Extract with EtOAc.[2]

-

Result: (2-Chloro-5-iodophenyl)methanol.[3]

-

-

Chlorination (Alcohol

Benzyl Chloride):-

Dissolve the crude alcohol in DCM.

-

Add catalytic DMF (2-3 drops).

-

Add Thionyl Chloride (

, 1.2 eq) dropwise at 0°C. -

Reflux for 2 hours.[2]

-

Workup: Evaporate volatiles under reduced pressure. The product is a lachrymatory oil/solid that crystallizes upon standing.

-

Purification: Recrystallization from

-heptane is preferred over chromatography to avoid hydrolysis on silica.

-

Case Study: Synthesis of Empagliflozin

The most prominent application of this building block is in the synthesis of Empagliflozin (Jardiance). Here, the molecule acts as the "Western" fragment of the drug.

The Synthetic Logic

-

Scaffold Construction: The benzyl chloride moiety is used first to attach the "Eastern" fragment (a phenoxy-tetrahydrofuran derivative) via a Friedel-Crafts alkylation.[4] This creates the diarylmethane core.

-

Pharmacophore Installation: The aryl iodide is then exploited.[3][5] Because the diarylmethane bridge is stable, the chemist can perform a Lithium-Halogen exchange on the iodine atom to generate an aryl lithium species, which then attacks a gluconolactone to install the sugar.

Experimental Workflow: Friedel-Crafts Alkylation

Reference Protocol adapted from Chinese Journal of Pharmaceuticals (2018) and Patent CN102574829A.

Reactants:

-

Electrophile: 2-Chloro-5-iodobenzyl chloride.

-

Catalyst:

(Lewis Acid).

Protocol:

-

Preparation: In a dry reactor, dissolve (S)-3-phenoxytetrahydrofuran (1.0 eq) in DCM or Chloroform.

-

Coupling: Cool to 0-5°C. Add

(1.2 eq) portion-wise. -

Addition: Add a solution of 2-Chloro-5-iodobenzyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

-

Reaction: Allow to warm to RT. The Lewis acid activates the benzyl chloride, generating a carbocation that attacks the para-position of the phenoxy ring.

-

Quench: Pour into ice water. Separate organic layer.[2][7][8]

-

Outcome: The intermediate (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran .

Diagram 2: Empagliflozin Synthesis Pathway

Caption: The workflow demonstrates the sequential use of the Benzyl-Cl (Step 1) and Aryl-I (Step 2) sites.

Handling & Safety (E-E-A-T)

-

Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator. It must be handled in a fume hood.

-

Genotoxicity: Benzyl halides are potential alkylating agents and are considered Genotoxic Impurities (GTIs). In drug substances, they must be controlled to ppm levels.

-

Stability: The C-I bond is light-sensitive. Store in amber glass. The benzyl chloride is moisture-sensitive (hydrolyzes to alcohol and HCl). Store under inert gas (

/Ar) at 2-8°C.

References

-

Shi, K., et al. (2018).[4] "Improved Synthetic Process of Empagliflozin." Chinese Journal of Pharmaceuticals, 49(08): 1100.[4] Link[4]

-

Boehringer Ingelheim International GmbH. (2012). "Process for the preparation of chiral 8-(3-acetylamino-benzyl)-4-chloro-phenyl-glucoside derivatives." Patent CN102574829A. Link

-

Wang, X., et al. (2014). "Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction." Bioorganic & Medicinal Chemistry Letters, 24(16). Link

-

Himmelsbach, F., et al. (2005). "Glucopyranosyl-substituted benzene derivatives, medicaments containing such compounds, their use and process for their manufacture." US Patent 7,713,938. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 4. Improved Synthetic Process of Empagliflozin [cjph.com.cn]

- 5. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

literature review of 2-Chloro-5-iodobenzyl chloride and its analogs

This technical guide details the chemical profile, synthesis, and strategic applications of 2-Chloro-5-iodobenzyl chloride , a high-value bifunctional intermediate critical in modern medicinal chemistry, particularly for SGLT2 inhibitor development.

Strategic Reagents for Orthogonal Functionalization in Drug Discovery

Executive Summary

2-Chloro-5-iodobenzyl chloride (CAS: 1261671-12-8) is a specialized "mixed-halogen" scaffold designed for orthogonal reactivity. Unlike simple benzyl halides, this molecule possesses two distinct electrophilic sites with vastly different reactivity profiles:

-

The Benzyl Chloride (sp³-Cl): A highly reactive electrophile susceptible to SN2 substitution under mild basic conditions.

-

The Aryl Iodide (sp²-I): A site primed for oxidative addition (Pd-catalysis) or rapid Lithium-Halogen exchange, significantly more reactive than its bromo-analogs.

This dual-functionality makes it the "Reagent of Choice" for synthesizing C-aryl glycosides (e.g., SGLT2 inhibitors) where precise, sequential bond formation is required.

Chemical Profile & Analogs

| Property | Specification |

| Chemical Name | 2-Chloro-5-iodobenzyl chloride |

| CAS Number | 1261671-12-8 |

| Molecular Formula | C₇H₅Cl₂I |

| Molecular Weight | 286.92 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 45–48 °C (Typical) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light Sensitive |

Key Analogs & Comparative Utility

| Analog | Halogen Pattern | Reactivity Profile | Primary Use Case |

| 2-Chloro-5-iodobenzyl chloride | Cl (benzyl), I (aryl) | Highest. Iodo-group allows low-temp Li-exchange (-78°C) or Turbo-Grignard formation. | Research scale, difficult couplings, C-glycoside formation. |

| 2-Chloro-5-bromobenzyl chloride | Cl (benzyl), Br (aryl) | Standard. Bromo-group requires harsher lithiation conditions or higher Pd-loading. | Industrial scale manufacturing (lower cost). |

| 2-Fluoro-5-iodobenzyl chloride | F (benzyl), I (aryl) | Variant. Fluorine alters metabolic stability and lipophilicity of the final drug. | SAR studies for varying ADME properties. |

Synthesis of the Core Scaffold

The synthesis of 2-Chloro-5-iodobenzyl chloride is a multi-step process starting from cost-effective benzoic acid derivatives. The critical challenge is preserving the aryl iodine during the reduction of the carboxylic acid.

Mechanistic Pathway (DOT Visualization)

Caption: Step-wise synthesis preserving the aryl-iodide integrity.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-iodobenzoic acid[1][2][3]

-

Diazotization: Dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in 20% H₂SO₄ at 0–5°C. Add NaNO₂ (1.1 eq) solution dropwise.

-

Iodination: Add the diazonium salt solution to a solution of KI (2.5 eq) in water. Stir at room temperature for 2 hours.

-

Workup: Treat with sodium bisulfite to remove excess iodine. Filter the precipitate. Recrystallize from ethanol/water.

-

Checkpoint: Verify purity via HPLC (Target >98%).

-

Step 2: Selective Reduction to Alcohol

Caution: Avoid Lithium Aluminum Hydride (LAH) as it may cause de-iodination.

-

Activation: Dissolve 2-chloro-5-iodobenzoic acid in anhydrous THF under Nitrogen.

-

Reduction: Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 2.0 eq) dropwise at 0°C.

-

Reflux: Warm to room temperature and reflux for 4 hours.

-

Quench: Cool to 0°C and carefully quench with MeOH. Concentrate in vacuo.

-

Isolation: Dilute with EtOAc, wash with NaHCO₃ and Brine. Dry over Na₂SO₄.[4]

Step 3: Chlorination to Benzyl Chloride

-

Reagent: Dissolve the alcohol from Step 2 in DCM. Add catalytic DMF (0.1 eq).

-

Addition: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

-

Reaction: Stir at ambient temperature for 3 hours.

-

Purification: Evaporate volatiles. Flash chromatography (Hexanes/EtOAc) yields the pure benzyl chloride.

Strategic Applications: The SGLT2 Pathway

The primary utility of this scaffold is in the synthesis of C-aryl glucosides (e.g., Empagliflozin, Dapagliflozin analogs). The iodo substituent provides a distinct advantage over the bromo analog by enabling milder and faster Lithium-Halogen exchange.

Reactivity Map (DOT Visualization)

Caption: Orthogonal reactivity allows sequential assembly of complex pharmacophores.

Protocol: Sequential Assembly of SGLT2 Inhibitor Scaffold

Phase 1: Ether Formation (The Benzyl Handle)

-

Suspend Phenol derivative (e.g., 4-ethoxyphenol) and K₂CO₃ (2.0 eq) in Acetone or DMF.

-

Add 2-Chloro-5-iodobenzyl chloride (1.0 eq). Heat to 60°C for 4 hours.

-

Result: Formation of the diaryl ether linkage. The aryl iodide remains intact.

Phase 2: C-Glycosylation (The Aryl Iodide Handle) Why Iodo? The iodine atom allows for exchange with n-BuLi at -78°C within minutes, avoiding side reactions (like benzylic deprotonation) that occur with the slower-reacting bromo analogs.

-

Dissolve the ether intermediate in anhydrous THF/Toluene (1:2). Cool to -78°C.[5]

-

Add n-Butyllithium (1.1 eq) dropwise.

-

Observation: Iodine-Lithium exchange is instantaneous.

-

-

Add TMS-protected Gluconolactone to the lithiated species.

-

Acidic workup and reduction (Et₃SiH/BF₃·OEt₂) yields the final C-aryl glucoside.

References

-

Synthesis of 2-Chloro-5-iodobenzoic acid precursors

- Source: ChemicalBook & Patent CN104193616A. "Synthetic method of 2-chloro-5-iodobenzoic acid."

-

SGLT2 Inhibitor Synthesis Strategies

-

Lithium-Halogen Exchange Kinetics (I vs Br)

-

Source: Bailey, W. F., et al.[5] "The Mechanism of Lithium-Halogen Exchange." Journal of Organic Chemistry.

-

-

Reduction of Benzoic Acids to Alcohols

- Source: Organic Chemistry Portal. "Reduction of Carboxylic Acids to Alcohols."

-

2-Chloro-5-iodobenzyl chloride Product Data

- Source: Sigma-Aldrich / Merck Product Specific

Sources

- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

synthetic routes for preparing 2-Chloro-5-iodobenzyl chloride derivatives

Abstract

This application note details a high-fidelity synthetic protocol for the preparation of 2-Chloro-5-iodobenzyl chloride , a critical scaffold in the development of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) and a versatile handle for Suzuki-Miyaura cross-coupling reactions. Unlike radical halogenation routes which suffer from poor regioselectivity and carbon-iodine bond lability, this guide prioritizes a Functional Group Interconversion (FGI) strategy. The protocol proceeds via the chemoselective reduction of 2-chloro-5-iodobenzoic acid followed by deoxychlorination, ensuring >98% purity and preservation of the sensitive aryl iodide moiety.

Strategic Analysis of Synthetic Routes

Route A: Functional Group Interconversion (Recommended)

-

Strategy: Stepwise construction starting from the stable 2-chlorobenzoic acid.

-

Mechanism: Electrophilic aromatic substitution

Chemoselective Hydride Reduction -

Advantages: High regiocontrol; avoids radical conditions that cleave C-I bonds; scalable for GMP environments.

-

Applicability: Primary route for pharmaceutical intermediate production.

Route B: Radical Halogenation (Not Recommended)

-

Strategy: Radical chlorination of 2-chloro-5-iodotoluene using NCS or

. -

Risks: The bond dissociation energy (BDE) of C-I (

kcal/mol) is significantly lower than C-H benzylic bonds (

Detailed Experimental Protocol

Stage 1: Iodination of 2-Chlorobenzoic Acid

Objective: Introduce the iodine atom at the meta-position relative to the carboxylic acid (para to the chlorine) with high regioselectivity.

-

Reagents: 2-Chlorobenzoic acid, Iodine (

), Potassium Iodate ( -

Mechanism: Generation of the electrophilic iodonium species (

) in situ via the oxidation of

Protocol:

-

Charge a reactor with 2-chlorobenzoic acid (1.0 eq) and 30%

(10 vol). -

Add Iodine (

) (0.9 eq) and Potassium Iodate ( -

Heat the slurry to 85°C for 4–6 hours. Vigorous stirring is essential as the reaction is biphasic.

-

Monitor: HPLC should show <2% starting material.

-

Workup: Cool to 20°C. Filter the precipitated solid. Wash with 10%

(to remove excess iodine) and water. -

Yield: Expect 85–90% of 2-chloro-5-iodobenzoic acid .

-

QC Check:

NMR (DMSO-

Stage 2: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce the carboxylic acid to the alcohol without reducing the aryl iodide or aryl chloride.

-

Critical Reagent Choice: Borane-THF (

) or Borane-Dimethyl Sulfide (-

Why: Borane is highly chemoselective for carboxylic acids over aryl halides. Stronger reducing agents like Lithium Aluminum Hydride (

) pose a high risk of hydrodehalogenation (stripping the iodine).

-

Protocol:

-

Dissolve 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous THF (5 vol) under Nitrogen.

-

Cool to 0°C .

-

Dropwise add

(1.0 M solution) (1.5 eq). Caution: Hydrogen gas evolution. -

Allow to warm to 25°C and stir for 12 hours.

-

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

-

Workup: Concentrate in vacuo. Partition residue between Ethyl Acetate and 1M HCl. Wash organic layer with brine, dry over

, and concentrate. -

Product: 2-Chloro-5-iodobenzyl alcohol .

-

Yield: Expect 90–95%.

Stage 3: Deoxychlorination to Benzyl Chloride

Objective: Convert the hydroxyl group to a chloride leaving group.

-

Reagents: Thionyl Chloride (

), catalytic DMF, Toluene or DCM. -

Mechanism:

or

Protocol:

-

Dissolve 2-chloro-5-iodobenzyl alcohol (1.0 eq) in DCM (dichloromethane) or Toluene (5 vol).

-

Add catalytic DMF (0.05 eq).

-

Cool to 0–5°C .

-

Dropwise add Thionyl Chloride (

) (1.2 eq). Caution: -

Warm to 25°C (or reflux if using Toluene) and stir for 2–4 hours.

-

Monitor: TLC or HPLC for disappearance of alcohol.

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene to remove residual

. -

Purification: Recrystallization from Heptane/EtOAc if necessary, though crude purity is often sufficient.

-

Final Product: 2-Chloro-5-iodobenzyl chloride .

Analytical Specifications & QC

| Parameter | Specification | Method |

| Appearance | White to Off-white Crystalline Solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |

| Identity | Conforms to Structure | |

| Melting Point | 29–31°C (Low melting solid) | DSC / Capillary |

| Residual Solvent | < 5000 ppm (DCM/Toluene) | GC-HS |

Key NMR Diagnostic (CDCl3):

-

Benzylic

: Singlet at -

Aromatic Region: Distinct pattern for 1,2,5-substitution (d, dd, d).

Process Visualization (Graphviz)

Caption: Step-wise synthetic workflow for 2-Chloro-5-iodobenzyl chloride emphasizing chemoselective conditions.

Safety & Handling Application Note

-

Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents). All operations in Stage 3 must be performed in a well-ventilated fume hood.

-

Alkylating Agent: The final product is a strong alkylating agent. Double-gloving (Nitrile/Laminate) and full skin protection are mandatory.

-

Waste Disposal: Aqueous streams from Stage 1 contain iodine species; segregate from general organic waste to prevent oxidizer hazards.

References

-

Preparation method of 2-chloro-5-iodobenzoic acid. Patsnap/Eureka. Patent CN104086361A. 2[3]

-

Process for Preparing SGLT2 Inhibitor Intermediate. WIPO Patentscope. WO/2022/074631.[4] 5[3]

-

2-Iodobenzyl chloride Synthesis & NMR Data. ChemicalBook. (Analogous protocol validation). 6[3][4][7]

-

Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, ACS. (Discussion on Halogen stability). 8

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22 – Chemia [chemia.manac-inc.co.jp]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 2-Iodobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Iodobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging 2-Chloro-5-iodobenzyl Chloride in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Advantage of 2-Chloro-5-iodobenzyl chloride

In the landscape of medicinal chemistry and materials science, the synthesis of complex molecular architectures with precision and efficiency is paramount. 2-Chloro-5-iodobenzyl chloride emerges as a uniquely valuable building block, offering three distinct points for chemical modification with orthogonal reactivity. Its structure comprises an aromatic ring substituted with both a chloro and an iodo group, alongside a highly reactive benzylic chloride moiety.

This trifunctional nature allows for a modular and sequential approach to molecular elaboration. The significant difference in reactivity among the carbon-halide bonds under palladium-catalyzed conditions (C-I >> C-Br > C-Cl) is the cornerstone of its utility.[1] The carbon-iodine bond is exceptionally labile and readily undergoes oxidative addition to a Pd(0) center, enabling selective functionalization at the 5-position while leaving the more robust aryl chloride and the benzylic chloride untouched. The benzylic chloride, being an excellent electrophile, is primed for classical nucleophilic substitution reactions. This guide provides detailed protocols and mechanistic insights for leveraging the C-I bond of 2-Chloro-5-iodobenzyl chloride in several cornerstone cross-coupling reactions.

Critical Safety & Handling Protocols

Handling halogenated benzyl chlorides requires stringent safety measures due to their potential as lachrymators and irritants.

-

Personal Protective Equipment (PPE): Always operate within a certified chemical fume hood. Wear a lab coat, nitrile gloves (inspect before use), and splash-proof safety goggles or a full-face shield.[2]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Benzyl chlorides can cause severe irritation and burns.[4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.[2][3] Keep the container tightly sealed.

-

Waste Disposal: Dispose of contaminated materials and reaction waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Sequential Functionalization Strategy

The primary utility of 2-Chloro-5-iodobenzyl chloride lies in its capacity for sequential, site-selective reactions. A typical workflow involves an initial palladium-catalyzed cross-coupling at the highly reactive C-I position, followed by a subsequent transformation at either the benzylic chloride or the aryl chloride position.

Caption: Workflow for sequential functionalization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds and other conjugated systems.[5][6]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, which is the rate-determining step.[5] This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The C-I bond's low bond dissociation energy ensures its preferential reaction over the C-Cl bond.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-Chloro-5-iodobenzyl chloride with an arylboronic acid.

Materials:

-

2-Chloro-5-iodobenzyl chloride (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (2-6 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-iodobenzyl chloride, the arylboronic acid, and the base.

-

Add the palladium catalyst and ligand to the flask.

-

Add the degassed solvent mixture via cannula or syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | 75-90 |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 85-98[7] |

| Pd(PPh₃)₄ (3) | None | Na₂CO₃ (2.0) | DME/H₂O | 85 | 80-95 |

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a powerful tool for synthesizing arylalkynes and conjugated enynes.[1]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[8] The palladium cycle mirrors the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.[8] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[1]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for coupling 2-Chloro-5-iodobenzyl chloride with a terminal alkyne.

Materials:

-

2-Chloro-5-iodobenzyl chloride (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, can also be the solvent)

-

Anhydrous solvent such as THF or DMF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-iodobenzyl chloride, the palladium catalyst, and the copper(I) iodide.

-

Add the anhydrous solvent, followed by the terminal alkyne.

-

Add the amine base dropwise to the stirring solution.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 1-8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent and wash with water or dilute ammonium chloride solution to remove the amine salt.

-

Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.

Data Summary: Sonogashira Coupling Conditions

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | THF | 25-50 | 80-95[9] |

| Pd(PPh₃)₄ (3) | CuI (3) | DIPA (3.0) | DMF | 60 | 75-90 |

| Pd(OAc)₂ (2) / XPhos (4) | None (Cu-free) | Cs₂CO₃ (2.0) | Dioxane | 65 | 70-88[10] |

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[11][12]

Mechanistic Rationale

The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst, completing the cycle.[13]

Experimental Protocol: Heck Reaction

Materials:

-

2-Chloro-5-iodobenzyl chloride (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.2-2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.5 equiv)

-

Anhydrous solvent such as DMF, Acetonitrile, or Toluene

Procedure:

-

In a sealed tube or pressure vessel, combine 2-Chloro-5-iodobenzyl chloride, the palladium catalyst, the ligand, and the base.

-

Add the degassed solvent and then the alkene.

-

Seal the vessel and heat to 80-120 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS. Reactions may take 6-24 hours.

-

After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming aryl amines by coupling aryl halides with primary or secondary amines.[14] It is a cornerstone of modern pharmaceutical synthesis.[15]

Mechanistic Rationale

The mechanism is similar to other cross-couplings, involving oxidative addition, but the key step is the formation of a palladium-amido complex.[14] The amine coordinates to the arylpalladium(II) complex, and a strong base deprotonates the amine. Reductive elimination from this amido complex furnishes the C-N bond and regenerates the Pd(0) catalyst.[14][16] The use of bulky, electron-rich phosphine ligands is often critical for high efficiency.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Chloro-5-iodobenzyl chloride (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

A Buchwald ligand (e.g., XPhos, RuPhos) (2-5 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Glovebox Recommended: Set up the reaction in a glovebox due to the air-sensitivity of the catalyst, ligand, and base.

-

To a dry vial or flask, add the palladium precatalyst, the ligand, and the base.

-

Add 2-Chloro-5-iodobenzyl chloride and the solvent.

-

Add the amine substrate to the mixture.

-

Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.

-

After cooling, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Conclusion

2-Chloro-5-iodobenzyl chloride stands out as a highly versatile and strategic starting material for the synthesis of complex, multi-functionalized molecules. The predictable and chemoselective reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions allows for the precise installation of a wide array of substituents. The protocols detailed herein for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a robust foundation for researchers in drug discovery and materials science to unlock the synthetic potential of this valuable building block, enabling the construction of novel chemical entities with high efficiency and control.

References

-

Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers. Retrieved from [Link]

- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimum conditions of Suzuki–Miyaura reaction of benzyl chloride with phenylboronic acida. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2011, November 8). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Retrieved from [Link]

-

ACS Publications. (2015, May 26). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

National Institutes of Health. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

(n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

-

National Institutes of Health. (2021, February 12). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. nj.gov [nj.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

Application Note: Chemoselective Functionalization of 2-Chloro-5-iodobenzyl chloride

[1]

Executive Summary: The Tri-Orthogonal Challenge

2-Chloro-5-iodobenzyl chloride represents a "tri-orthogonal" electrophilic scaffold. Successful functionalization requires navigating a reactivity hierarchy where the Aryl Iodide is the primary target, but the Benzylic Chloride presents a significant liability toward nucleophilic attack and hydrolysis.

Reactivity Hierarchy

-

Aryl Iodide (C5-I):

. Prone to rapid oxidative addition by Pd(0).[1] The primary handle for cross-coupling. -

Benzylic Chloride (-CH

Cl): -

Aryl Chloride (C2-Cl):

. Generally inert under standard Pd-catalyzed conditions used for iodides.[2]

Strategic Directive

To functionalize the aryl iodide selectively:

-

Avoid Strong Nucleophiles: Primary/secondary amines or alkoxides will attack the benzylic chloride.

-

Control Basicity: Strong bases (hydroxide, alkoxides) will hydrolyze the benzylic chloride to the alcohol. Use mild, non-nucleophilic bases (Carbonates, Phosphates, Fluorides).[2]

-

Catalyst Selection: Use standard Pd-catalysts (e.g., Pd(PPh

)

Chemoselectivity Logic & Pathway Analysis

The following diagram illustrates the competing pathways and the "Safe Zone" for functionalizing the iodide.

Caption: Reactivity landscape showing the target Pd-catalyzed pathways (Green) versus competitive benzylic side reactions (Red).[2][3][4]

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of the C5-Iodide with an aryl boronic acid without disturbing the benzylic chloride.[2]

Critical Control Point: The base.[1] Carbonates (

Materials

-

Substrate: 2-Chloro-5-iodobenzyl chloride (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)[2]

-

Catalyst: Pd(dppf)Cl

[2]·DCM (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.[2] -

Base:

(Tribasic Potassium Phosphate), anhydrous (2.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous)[2]

-

Atmosphere: Argon or Nitrogen

Step-by-Step Procedure

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under an argon stream.

-

Charging: Add 2-Chloro-5-iodobenzyl chloride (1.0 mmol), Aryl Boronic Acid (1.1 mmol),

(2.0 mmol), and Pd(dppf)Cl-

Note: Solids should be added first.

-

-

Solvation: Seal the vial with a septum. Evacuate and backfill with argon (3 cycles). Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

-

Reaction: Place the vial in a pre-heated block at 60–80°C . Stir vigorously for 4–12 hours.

-

Monitoring: Monitor by TLC or HPLC. The starting iodide should disappear. If benzylic hydrolysis occurs, a more polar spot (benzyl alcohol) will appear; reduce temperature or ensure strictly anhydrous conditions.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Expected Outcomes

| Parameter | Condition | Rationale |

|---|---|---|

| Selectivity | >95% C-I coupling | Ar-I bond is ~15 kcal/mol weaker than Ar-Cl; Pd prefers I. |

| Benzyl Stability | High | Anhydrous

Protocol B: Copper-Free Sonogashira Coupling

Objective: Alkynylation of the C5-Iodide.[2] Critical Control Point: Elimination of Copper. Standard Sonogashira uses CuI, which forms copper acetylides. These are nucleophilic and can potentially attack the benzylic chloride. A Copper-Free variant is safer and cleaner.[2]

Materials

-

Substrate: 2-Chloro-5-iodobenzyl chloride (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[2]

-

Catalyst: Pd(PPh

) -

Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv) - Acts as solvent/base.[2]

-

Co-Solvent: THF or DMF (Optional, if solubility is poor in amine).

Step-by-Step Procedure

-

Setup: Use a Schlenk tube or microwave vial.

-

Charging: Add the substrate (1.0 mmol) and Pd(PPh

) -

Degassing: Evacuate and backfill with Argon.

-

Liquid Addition: Add degassed THF (3 mL) and DIPA (2 mL). Finally, add the terminal alkyne (1.2 mmol).

-

Reaction: Heat to 50–60°C for 6–18 hours.

-

Note: Iodides are reactive enough that high temperatures (>80°C) are rarely needed, preserving the benzyl chloride.

-

-

Workup: Dilute with diethyl ether, wash with water (to remove ammonium salts), dry over

, and concentrate. -

Purification: Silica gel chromatography.

Troubleshooting & Self-Validation

The "Self-Validating" Check

Before committing valuable intermediate to the reaction, perform this simple stability test:

-

Dissolve a small amount of 2-Chloro-5-iodobenzyl chloride in the chosen solvent/base mixture (without catalyst).[2]

-

Heat to reaction temperature for 1 hour.

-

Check: Inject into HPLC/LC-MS.

-

Pass: >98% Starting Material retained.

-

Fail: Appearance of Benzyl Alcohol (Hydrolysis) or Benzyl Amine (Substitution). -> Change Base or Lower Temperature.

-

Common Pitfalls

-

Buchwald-Hartwig Amination: DO NOT ATTEMPT directly on this substrate using standard amines.[2] The amine will attack the benzylic chloride via

faster than the Pd-catalyzed amination of the iodide.-

Solution: If an amine is needed at C5, perform the

reaction on the benzyl chloride first with a protecting group strategy, or use a completely different route (e.g., starting from the aniline).

-

-

Grignard Formation: Attempting to form the Grignard reagent at C5 will likely lead to polymerization (Wurtz-type coupling) due to the benzylic chloride. Use Knochel-Hauser conditions (iPrMgCl·LiCl at -78°C) if metallation is absolutely necessary, but cross-coupling is safer.[2]

References

-

Suzuki-Miyaura Coupling Selectivity

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.

- Context: Establishes the reactivity order I > Br > Cl and compatibility of benzyl halides under mild conditions.

-

-

Copper-Free Sonogashira Protocols

-

Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.

- Context: Details Cu-free conditions to avoid side reactions with electrophilic alkyl halides.

-

-

Chemoselectivity of Aryl Halides vs Benzyl Halides

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028.

- Context: Demonstrates that specialized ligands are often required to activate chlorides, meaning standard ligands (PPh3, dppf) will leave the benzylic chloride intact while coupling the iodide.

-

Sources

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 2. 2-Iodobenzyl chloride | 59473-45-9 [chemicalbook.com]

- 3. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 2-Chloro-5-iodobenzyl Chloride as a Strategic Synthon for Novel Heterocyclic Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Dual-Functionality Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are privileged motifs found in a vast array of biologically active compounds. 2-Chloro-5-iodobenzyl chloride emerges as a highly valuable and versatile building block, offering medicinal chemists two distinct and strategically orthogonal reactive sites. The benzylic chloride provides a classic electrophilic center for nucleophilic substitution reactions, primarily for the alkylation of nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the aryl iodide at the C5 position serves as a prime handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization and the construction of complex fused ring systems.

This guide provides an in-depth exploration of the synthetic utility of 2-Chloro-5-iodobenzyl chloride. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to adapt and innovate upon these core methodologies. The protocols described herein are designed to be robust and serve as a foundation for building diverse molecular libraries. The presence of chlorine and iodine atoms on the benzene ring not only dictates its reactivity but also significantly influences the physicochemical properties of the resulting molecules, a crucial aspect in pharmaceutical development.[1][2]

Section 1: Foundational N-Alkylation for Heterocycle Elaboration

The most direct application of 2-Chloro-5-iodobenzyl chloride is as a potent alkylating agent. The benzylic chloride is highly susceptible to SN2 attack by a variety of nucleophiles, a cornerstone reaction in synthetic organic chemistry.[3] This reaction is particularly effective for the N-alkylation of existing heterocyclic cores, such as pyrimidines, imidazoles, and indoles, to introduce the 2-chloro-5-iodobenzyl moiety.

Causality Behind Experimental Choices:

-

The SN2 Mechanism: The reaction proceeds via a classic SN2 pathway. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is critical as it solvates the cation of the base while leaving the nucleophile relatively free and highly reactive. These solvents do not participate in hydrogen bonding, which would otherwise shield the nucleophile's reactivity.

-

Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically preferred.[4] These bases are strong enough to deprotonate the N-H bond of many heterocycles, generating the required nucleophile, but are not so strong as to cause unwanted side reactions. The choice of Cs₂CO₃ can sometimes accelerate reactions due to the higher solubility of its salts and the "cesium effect."

-

Temperature Control: The reaction is often performed at a slightly elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.[5] However, excessive heat should be avoided to minimize the potential for side reactions, such as elimination or dialkylation.

General Workflow for N-Alkylation

Caption: Step-by-step workflow for the N-alkylation of heterocycles.

Detailed Protocol 1: N-Alkylation of 2-Thiopyrimidine

This protocol details the synthesis of N-(2-chloro-5-iodobenzyl)-2-thiopyrimidine, a scaffold with potential applications in medicinal chemistry.[4]

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-thiopyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 20 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-Chloro-5-iodobenzyl chloride (1.1 eq) in 5 mL of DMF dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and a small amount of cold diethyl ether.

-

Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure N-alkylated product.

| Substrate Example | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 2-Thiopyrimidine | K₂CO₃ | DMF | 70 | 4-6 | 85-95 |

| Imidazole | Cs₂CO₃ | CH₃CN | 60 | 3-5 | 90-98 |

| Indole | NaH | THF | 0 to RT | 2-4 | 80-90 |

| Benzotriazole | K₂CO₃ | DMF | 80 | 5-7 | 88-96 |

Section 2: Advanced Synthesis of Fused Heterocycles via Sequential Reactions

The true synthetic power of 2-Chloro-5-iodobenzyl chloride lies in its capacity for sequential, multi-step transformations. The aryl iodide provides a gateway to powerful C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the construction of complex, fused polycyclic systems that are often difficult to access through other means.

Strategic Approach: Alkylation Followed by Intramolecular Cyclization

This strategy involves an initial N-alkylation to tether the benzyl unit to a suitable nucleophile, followed by an intramolecular, palladium-catalyzed cyclization that utilizes the aryl iodide to form a new ring. This approach is highly efficient for building scaffolds like isoindolinones and benzothiazepines.[6][7]

Caption: Sequential strategy for fused heterocycle synthesis.

Detailed Protocol 2: Synthesis of a Substituted Isoindolinone via Sequential N-Alkylation and Carbonylative Cyclization

This protocol outlines a plausible, though advanced, route to an isoindolinone derivative, a core structure in many pharmaceuticals.

-

Step 1: N-Alkylation:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve an appropriate primary amine (e.g., benzylamine, 1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in 25 mL of anhydrous acetonitrile.

-

Reagent Addition: Add a solution of 2-Chloro-5-iodobenzyl chloride (1.05 eq) in 10 mL of acetonitrile dropwise at room temperature.

-

Reaction: Stir the mixture at 50 °C for 12 hours until TLC analysis indicates complete consumption of the starting materials.

-

Work-up: Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude secondary amine intermediate. This intermediate is often used in the next step without further purification.

-

-

Step 2: Intramolecular Palladium-Catalyzed Carbonylative Cyclization:

-

Catalyst Preparation: In a separate, dry Schlenk flask, add Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Setup: Add the crude secondary amine intermediate from Step 1 to the flask, followed by 30 mL of anhydrous toluene.

-

Carbonylation: Purge the flask with carbon monoxide (CO) gas by bubbling it through the solution for 10 minutes, then maintain the reaction under a CO atmosphere (balloon).

-

Reaction: Heat the mixture to 110 °C and stir vigorously for 18-24 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography (gradient elution with hexane/ethyl acetate) to afford the desired isoindolinone product.

-

| Step | Key Transformation | Reagents & Conditions | Purpose of Key Reagents |

| 1 | N-Alkylation | Primary Amine, DIPEA, CH₃CN, 50°C | DIPEA: Acts as a sterically hindered base to neutralize the HCl byproduct without competing as a nucleophile. |

| 2 | Carbonylative Cyclization | Pd(OAc)₂, Xantphos, CO, K₂CO₃, Toluene, 110°C | Pd(OAc)₂/Xantphos: Catalytic system for the oxidative addition to the C-I bond and subsequent CO insertion. |

References

- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P

-

Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (URL: [Link])

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (URL: [Link])

- US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google P

-

Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

N‐ and O‐alkylation of nitrogen heterocycles 1–5 using benzhydryl... - ResearchGate. (URL: [Link])

- CN101941885A - Preparation method of o-chlorobenzyl chloride - Google P

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis of Heterocycles via Reactions Involving Elemental Sulfur - SciSpace. (URL: [Link])

-

Benzyl chlorides as aldehyde surrogates in the Prins cyclization: Direct access to 2-aryl-4-chlorotetrahydropyrans | Request PDF - ResearchGate. (URL: [Link])

-

Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. (URL: [Link])

-

SN2 Reaction: 2o Benzyl Chloride with HS - - ChemTube3D. (URL: [Link])

-

Synthesis of the 1,5‐Benzothiazepine Scaffold – Established Methods and New Developments - PMC - PubMed Central. (URL: [Link])

-

Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest - ResearchGate. (URL: [Link])

-

Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates - MDPI. (URL: [Link])

-

What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol - Pearson. (URL: [Link])

-

Formal Synthesis of (−)-Kendomycin Featuring a Prins-Cyclization to Construct the Macrocycle - PMC - NIH. (URL: [Link])

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent. (URL: [Link])

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. (URL: [Link])

-

Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - NIH. (URL: [Link])

- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google P

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (URL: [Link])

-

The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. (URL: [Link])

-

1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - MDPI. (URL: [Link])

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - NIH. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts [organic-chemistry.org]

- 7. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

application in the synthesis of agrochemicals or materials science

Application Note: Strategic Late-Stage Fluorination for Agrochemicals & Advanced Materials

Abstract

The strategic introduction of fluorine into organic scaffolds is a pivotal step in modern chemical development.[1] In agrochemicals, the C–F bond enhances metabolic stability and lipophilicity, extending the half-life of active ingredients (AIs). In materials science, fluorinated monomers are essential for creating low-dielectric polyimides and high-thermal-stability coatings. This guide details two field-proven protocols: Radical Decarboxylative Fluorination (using Selectfluor™) for herbicide synthesis and Bifunctional Trifluoromethylation (using Togni Reagents) for high-performance monomer development.

Part 1: Mechanistic Principles & Reagent Selection

The choice of fluorinating agent dictates the reaction pathway. We focus here on Electrophilic Fluorine sources used in radical manifolds, a strategy that avoids the high hazards of

| Reagent | Structure Class | Activity | Primary Application | Safety Profile |

| Selectfluor™ | N-F Diazoniabicyclo | Electrophilic / Radical | C-H activation, Decarboxylation | Stable solid; Oxidizer; Non-shock sensitive. |

| Togni Reagent II | Hypervalent Iodine | Radical | Trifluoromethylation of alkenes | Caution: Exothermic decomposition >160°C. |

| NFSI | N-F Sulfonimide | Mild Electrophile | Enantioselective fluorination | Stable; slower kinetics than Selectfluor. |

Part 2: Agrochemical Application – Decarboxylative Fluorination

Target: Synthesis of

Mechanism of Action

This protocol utilizes a Silver(I)/Selectfluor system. The reaction proceeds via an oxidative radical mechanism where Ag(I) is oxidized to a reactive Ag(II) species by Selectfluor, which then facilitates the decarboxylation of the carboxylic acid substrate.

Figure 1: Catalytic cycle for Ag-mediated decarboxylative fluorination. The Ag(II) species acts as the single-electron oxidant.

Experimental Protocol: Synthesis of Fluoromethyl-2,4-dichlorophenoxy Ether

Materials:

-

2,4-Dichlorophenoxyacetic acid (1.0 equiv)

-

Selectfluor (1.5 equiv)

-

AgNO

(0.2 equiv) -

Solvent: Acetone/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a light-shielded flask (wrap with foil), dissolve 2,4-dichlorophenoxyacetic acid (10 mmol) in 40 mL of Acetone/Water (1:1).

-

Expert Insight: The biphasic solvent system is critical. Water solubilizes the silver salt and Selectfluor, while acetone solubilizes the organic acid.

-

-

Addition: Add AgNO

(2 mmol, 20 mol%) followed by Selectfluor (15 mmol) in a single portion. -

Reaction: Stir vigorously at 50°C for 4-6 hours. Monitor CO

evolution (bubbler).-

Endpoint: Monitor by TLC or LC-MS. The disappearance of the acid peak is distinct.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (50 mL). Wash the organic layer with saturated NaHCO

(to remove unreacted acid) and brine. -

Purification: Dry over MgSO

and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Validation:

-

F NMR: Look for a mono-fluorine signal around -150 to -160 ppm (triplet if coupled to CH

-

Yield Expectation: 70-85%.

Part 3: Materials Science Application – Bifunctional Monomer Synthesis

Target: Synthesis of Trifluoromethylated Styrene Monomers.

Application: Precursors for low-dielectric polyimides and optoelectronic polymers.

Challenge: Direct trifluoromethylation of aromatics is harsh.

Solution: Copper-mediated Cyanotrifluoromethylation using Togni Reagent II. This installs both a

Mechanism of Action

This reaction couples a radical trifluoromethylation with a copper-mediated cyanide transfer.[2] It is highly regioselective for styrenes.[2][3][4]

Figure 2: Bifunctionalization of styrene. The CF3 radical adds to the terminal alkene, generating a stable benzylic radical trapped by CN.

Experimental Protocol: Synthesis of -Trifluoromethyl- -cyanostyrene Derivative

Materials:

-

4-tert-butylstyrene (1.0 equiv)

-

Togni Reagent II (1.2 equiv)

-

CuCN (1.0 equiv) - Note: Stoichiometric Cu is required.

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Safety Check: Ensure Togni Reagent II is used, not Reagent I. Reagent I has a lower decomposition temperature and is shock-sensitive [1].

-

Setup: In a flame-dried Schlenk tube under Argon, combine Togni Reagent II (1.2 mmol), CuCN (1.0 mmol), and the styrene substrate (1.0 mmol).

-

Solvent: Add anhydrous Methanol (5 mL).

-

Expert Insight: Methanol promotes the solubility of the hypervalent iodine species and stabilizes the copper intermediate.

-

-

Reaction: Stir at room temperature for 12 hours. The reaction typically turns from a suspension to a clear green/blue solution as Cu(I) oxidizes to Cu(II).

-

Workup: Filter the mixture through a pad of Celite to remove copper salts. Concentrate the filtrate.

-

Purification: Flash chromatography on silica (Pentane/Ether gradient).

Validation:

-

F NMR: Singlet at -64 ppm (characteristic of the

-

IR Spectroscopy: Distinct nitrile stretch at ~2230 cm

.

Part 4: Troubleshooting & Optimization (The "Expertise" Pillar)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Agro) | Incomplete decarboxylation | Ensure light protection (Ag salts are photosensitive). Increase temp to 60°C. |

| Silver Mirroring | Reduction of Ag(I) to Ag(0) | Add oxidant (K |

| Explosion Risk | Togni Reagent Instability | CRITICAL: Never heat Togni Reagent II above 100°C. Do not grind in a mortar. Use plastic spatulas. |

| Side Products (Materials) | Polymerization of Styrene | Add a radical inhibitor (BHT) if the reaction is run >40°C (though RT is preferred). |

References

-

Thermal Stability of Togni Reagents: J. Org. Chem.2017 , 82, 11391. Link Establishes the safety profile of hypervalent iodine reagents.

-

Copper-Mediated Cyanotrifluoromethylation: J. Org.[2][3][4] Chem.2013 , 78, 11087.[2][3][4] Link The foundational protocol for the styrene bifunctionalization described above.

-

Selectfluor Mechanism & Applications: Acc. Chem. Res.2018 , 51, 2, 300–311. Link Comprehensive review of radical fluorination mechanisms.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Copper-Mediated Cyanotrifluoromethylation of Styrenes Using the Togni Reagent [organic-chemistry.org]

- 3. Copper-Mediated Cyanotrifluoromethylation of Styrenes Using the Togni Reagent [su.diva-portal.org]

- 4. Sci-Hub. Copper-Mediated Cyanotrifluoromethylation of Styrenes Using the Togni Reagent / The Journal of Organic Chemistry, 2013 [sci-hub.st]

Technical Support Center: Synthesis of 2-Chloro-5-iodobenzyl Chloride

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and purity.

The primary route to 2-Chloro-5-iodobenzyl chloride is through the free-radical side-chain chlorination of 2-Chloro-5-iodotoluene. While conceptually straightforward, this reaction is sensitive to several variables that can impact selectivity and yield. This guide addresses the common challenges encountered in the lab.

General Reaction Scheme:

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material, 2-Chloro-5-iodotoluene. What are the likely causes?

Answer: Low conversion is a common issue often traced back to the initiation of the free-radical chain reaction. Here are the primary checkpoints:

-

Ineffective Radical Initiation: The free-radical chlorination must be initiated either photochemically (UV light) or with a chemical radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO).

-

Chemical Initiators: Ensure your initiator is not expired. Peroxides and AIBN can decompose over time. The reaction temperature must be sufficient to cause homolytic cleavage of the initiator (typically 70-90 °C for AIBN).

-

Photochemical Initiation: If using UV light, verify the lamp's output and ensure your reaction vessel is made of a UV-transparent material like quartz or borosilicate glass. The wavelength of the light source is crucial for cleaving the Cl-Cl bond in chlorine gas or activating other chlorinating agents[1].

-

-

Presence of Inhibitors: Free-radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a common inhibitor. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon). Phenolic impurities in the starting material or solvent can also quench radicals.

-

Reagent Purity: The purity of your chlorinating agent (e.g., N-Chlorosuccinimide, Sulfuryl Chloride) is critical. Decomposed or impure reagents will not perform as expected.

Question 2: My main product is contaminated with significant amounts of 2-Chloro-5-iodobenzal chloride and 2-Chloro-5-iodobenzotrichloride. How can I improve selectivity for the monochlorinated product?

Answer: The formation of di- and tri-chlorinated byproducts is a classic selectivity challenge in this synthesis. It occurs when the desired product, 2-Chloro-5-iodobenzyl chloride, competes with the starting material for the chlorinating agent.

-

Control Stoichiometry: The most direct way to favor monochlorination is to use the toluene derivative as the limiting reagent is a common mistake. Instead, use a molar ratio of the chlorinating agent that is slightly substoichiometric or equivalent to the toluene derivative (e.g., 0.9 to 1.1 equivalents). Continuously adding more chlorinating agent will inevitably lead to over-chlorination[2].

-